4-(1H-1,2,4-triazol-1-yl)pyridine dihydrochloride
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Overview
Description
4-(1H-1,2,4-triazol-1-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C7H6N4.2HCl. It is a derivative of pyridine and triazole, and it is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,4-triazol-1-yl)pyridine dihydrochloride typically involves the reaction of 4-chloropyridine with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The final product is typically obtained in high purity through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,4-triazol-1-yl)pyridine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the triazole and pyridine rings.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, which can modify its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Bases: Potassium carbonate, sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield pyridine N-oxide derivatives, while reduction reactions can lead to the formation of reduced triazole derivatives .
Scientific Research Applications
4-(1H-1,2,4-triazol-1-yl)pyridine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and coordination compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,4-triazol-1-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole and pyridine rings can bind to metal ions and enzymes, influencing their activity. This binding can lead to the inhibition or activation of various biochemical pathways, depending on the specific context .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar in structure but with a benzoic acid moiety instead of pyridine.
3,5-bis(1H-1,2,4-triazol-1-yl)pyridine: Contains two triazole rings attached to a pyridine ring.
Uniqueness
4-(1H-1,2,4-triazol-1-yl)pyridine dihydrochloride is unique due to its specific combination of triazole and pyridine rings, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound in various fields of research .
Properties
IUPAC Name |
4-(1,2,4-triazol-1-yl)pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4.2ClH/c1-3-8-4-2-7(1)11-6-9-5-10-11;;/h1-6H;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVNBAGRVVWZNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=NC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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